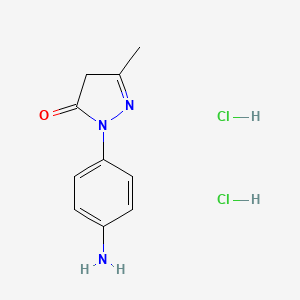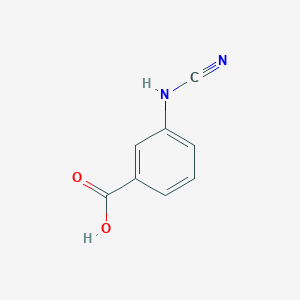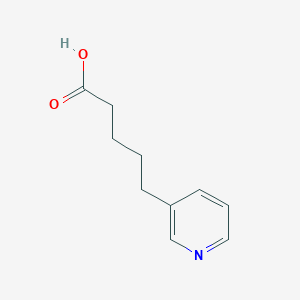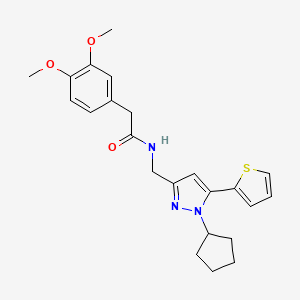
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an aminophenyl group and a pyrazolone core, making it a valuable molecule for various chemical reactions and applications.
Mécanisme D'action
Target of Action
Similar compounds such as benzimidazole derivatives have been known to interact with proteins and enzymes, serving as a drug scaffold in medicinal chemistry .
Mode of Action
It’s worth noting that similar compounds have shown antimicrobial activity, suggesting membrane perturbing as well as intracellular modes of action .
Biochemical Pathways
Similar compounds have been known to induce and be biotransformed by cytochrome p450 1a1 to putative active, as well as inactive metabolites .
Pharmacokinetics
These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in mice, rats, and dogs in vivo .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under various conditions, suggesting that the compound’s action might be influenced by environmental factors .
Méthodes De Préparation
The synthesis of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride can be compared with similar compounds such as:
4-Aminophenylhydrazine: A precursor in the synthesis of the compound, known for its reactivity and use in various chemical reactions.
Ethyl acetoacetate: Another precursor, widely used in organic synthesis for the formation of pyrazolone derivatives.
Pyrazolone derivatives: A class of compounds with similar structures, known for their diverse chemical and biological activities.
Propriétés
IUPAC Name |
2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;;/h2-5H,6,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZAAVVXPBCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)
![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)
![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)

![methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B3000192.png)
![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)


![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

